molecular formula C27H31N3O3S B313428 4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B313428
M. Wt: 477.6 g/mol
InChI Key: PWTJBLFZJVYALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a piperazine ring, and multiple methyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzenesulfonamide derivative, followed by the introduction of the piperazine ring and the subsequent addition of methyl and phenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H31N3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

4-methyl-N-[(4-methylphenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C27H31N3O3S/c1-22-8-12-24(13-9-22)20-30(34(32,33)26-14-10-23(2)11-15-26)21-27(31)29-18-16-28(17-19-29)25-6-4-3-5-7-25/h3-15H,16-21H2,1-2H3

InChI Key

PWTJBLFZJVYALE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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